N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide
Description
N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide is a heterocyclic organic compound with the molecular formula C₁₈H₂₄N₄O and a molecular weight of 312.417 g/mol . Its structure features a cyclobutane carboxamide group linked to a 1-methylpiperidin-4-yl moiety, which is further integrated into a pyrrolo[3,2-b]pyridine scaffold. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 2/3
- XLogP: 2.2 (indicating moderate lipophilicity) .
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-13-7-5-10(6-8-13)12-11(14)9-3-2-4-9/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGFUFSBHTMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of piperidine derivatives with aldehydes or ketones, followed by further functionalization to introduce the cyclobutanecarboxamide moiety .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl)
- Molecular formula : C₂₃H₂₈N₂O
- Key differences :
- Cyclopropane vs. cyclobutane carboxamide core.
- Phenylethyl-piperidine substitution instead of methyl-piperidine.
1-Benzyl-4-phenylamino-4-piperidinecarboxamide
- Key differences: Benzyl group at the piperidine nitrogen vs. methyl group. Phenylamino substitution at the 4-position of piperidine.
- Synthetic utility : This compound was primarily studied for its synthetic pathway rather than bioactivity, highlighting the role of substituents in modulating reactivity .
Fentanyl (N-(1-phenethyl-4-piperidinyl)-N-phenylpropionamide)
- Key differences :
- Propionamide backbone vs. cyclobutanecarboxamide.
- Phenethyl-piperidine substitution.
- Potency : Fentanyl’s µ-opioid receptor affinity is 50–100× that of morphine, whereas N-(1-methylpiperidin-4-yl)cyclobutanecarboxamide lacks opioid receptor activity, instead targeting serotonin receptors .
Pharmacokinetic and Pharmacodynamic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
